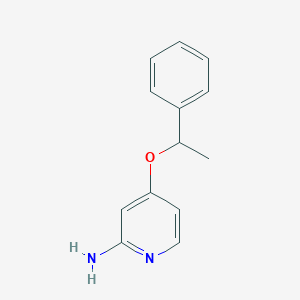

4-(1-Phenylethoxy)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-phenylethoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10(11-5-3-2-4-6-11)16-12-7-8-15-13(14)9-12/h2-10H,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFKZTLVUHHSDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1 Phenylethoxy Pyridin 2 Amine and Its Analogs

Strategies for Assembling the 2-Aminopyridine (B139424) Core

The 2-aminopyridine scaffold is a prevalent motif in numerous biologically active molecules. morressier.com Its synthesis has been the subject of extensive research, leading to a variety of methods ranging from classical substitutions to modern catalytic and multicomponent reactions.

Synthesis via Pyridine (B92270) N-Oxide Activation and Isocyanide Reactions

A practical and efficient approach for synthesizing substituted 2-aminopyridines utilizes pyridine N-oxides as starting materials. nih.govacs.org This method circumvents the limitations of classical methods, which often require harsh conditions and yield mixtures of regioisomers. morressier.com The reaction involves the activation of the N-oxide, making the pyridine ring susceptible to nucleophilic attack, particularly at the C2 position.

One effective strategy involves the reaction of pyridine N-oxides with activated isocyanides. nih.govacs.org This one-pot, two-step process can produce yields of up to 84%. nih.gov The reaction proceeds through an isolable N-formylaminopyridine intermediate, which is then deprotected in situ. nih.govacs.org This method is notable for its tolerance of a variety of functional groups and its effectiveness with pyridines bearing strongly electron-withdrawing substituents like -NO2 and -CN, which often fail to react in other methods. acs.org

Other activating agents can also be employed. For instance, tosyl chloride (TsCl) or triflic anhydride (B1165640) (Tf2O) can activate the pyridine N-oxide, facilitating a Reissert-Henze-type reaction. acs.org Similarly, phosphonium (B103445) coupling reagents like bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) have been shown to be mild and general N-oxide activators for the regioselective addition of amine nucleophiles. semanticscholar.org

Table 1: Examples of 2-Aminopyridine Synthesis from Pyridine N-Oxides

| Activating Agent | Nucleophile | Key Features | Reference |

|---|---|---|---|

| Trifluoroacetic anhydride | Activated Isocyanides | One-pot, two-step process; tolerates electron-withdrawing groups. | nih.govacs.org |

| Ts2O | t-BuNH2 | One-pot process with good functional group compatibility. | semanticscholar.org |

| PyBOP | Aliphatic amines, heterocycles | Mild, general procedure with high regioselectivity. | semanticscholar.org |

Construction through Cyclization and Annulation Processes

Cyclization and annulation reactions provide powerful routes to construct the 2-aminopyridine core from acyclic precursors. These methods often involve multicomponent reactions (MCRs), which offer efficiency by forming several bonds in a single operation.

One such approach is the one-pot, three-component synthesis of 2-amino-3-cyanopyridine (B104079) derivatives using enaminones, malononitrile, and a primary amine under solvent-free conditions. nih.gov The proposed mechanism begins with a Knoevenagel condensation between the enaminone and malononitrile. The resulting intermediate then reacts with the primary amine, followed by intramolecular cyclization and subsequent aromatization to yield the final 2-aminopyridine product. nih.gov

Another strategy involves the [5C+1N] cyclization of a 2,4-pentadiene nitrile compound with an amine. google.com This method is advantageous due to its mild reaction conditions, readily available starting materials, and simplified synthesis process, with reported yields ranging from 58-81%. google.com

Reductive Amination and Related C-N Bond Forming Reactions

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an imine intermediate. wikipedia.org In the context of the 2-aminopyridine core, this can be applied by reacting a suitable ketone or aldehyde precursor with an amine in the presence of a reducing agent. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are valued for their ability to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com Biocatalytic methods using imine reductases (IREDs) have also emerged, offering high selectivity for the production of chiral amines. nih.gov

Direct C-N bond formation on a pre-existing pyridine ring is another critical strategy. The Buchwald-Hartwig and Ullmann-type cross-coupling reactions are powerful methods for N-arylation of aryl halides, catalyzed by palladium and copper, respectively. rsc.org However, the synthesis of aminopyridines with unprotected amino or hydroxyl groups at the C-2 position can be challenging. rsc.org Recent developments have shown that copper-catalyzed amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridines can proceed in excellent yields using 1,2-diols as ligands. rsc.orgresearchgate.net

Lewis acid-catalyzed nucleophilic displacement offers another route. For example, 2-alkoxy-3-cyano-4,6-diarylpyridines can react with various amines in the presence of a Lewis acid to afford the corresponding 2-aminopyridines. researchgate.net

Novel Approaches for Substituted 2-Aminopyridines

Ongoing research continues to yield innovative methods for 2-aminopyridine synthesis that offer milder conditions, improved efficiency, and broader substrate scope.

A notable catalyst-free method involves the reaction of a cyclic dihydrothiazolopyridinium salt with primary or secondary amines. nih.gov This salt, prepared by alkylating 2-mercaptopyridine (B119420) with 1,2-dibromoethane, serves as a precursor that reacts under mild conditions (e.g., in DMSO at 50 °C) to provide 2-aminopyridines regioselectively. nih.gov

Another transition-metal-free approach utilizes inexpensive acetamidine (B91507) hydrochloride as the ammonia (B1221849) source in a reaction with 2-fluoropyridine. rsc.org This method is praised for its high yields, high chemoselectivity, and wide substrate adaptability under catalyst-free conditions. rsc.org

Furthermore, a novel cascade reaction between 1,1-enediamines and vinamidinium salts has been developed. researchgate.net This two-component reaction, catalyzed by triethylamine (B128534) in DMSO, provides a rapid, efficient, and scalable pathway to aryl-substituted 2-aminopyridine derivatives with good to excellent yields. researchgate.net

Stereoselective Synthesis of the 1-Phenylethoxy Moiety

The 1-phenylethoxy group in the target molecule contains a stereocenter, necessitating a stereoselective approach to its synthesis to obtain an enantiomerically pure final product. Chiral auxiliaries are frequently employed for this purpose.

Chiral Auxiliary-Mediated Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis. wikipedia.org

For the synthesis of the chiral 1-phenylethoxy moiety, a common precursor is enantiomerically pure 1-phenylethanol (B42297). Its synthesis can be achieved through the asymmetric reduction of its corresponding ketone, acetophenone (B1666503). A chiral auxiliary can be attached to the ketone or the reducing agent to direct the hydride attack to one face of the carbonyl group.

Alternatively, chiral auxiliaries such as those derived from 1-phenylethylamine (B125046) (α-PEA) itself can be used in various transformations. nih.gov For instance, an Evans oxazolidinone auxiliary, which can be prepared from amino alcohols, can be acylated and then subjected to a diastereoselective aldol (B89426) reaction. wikipedia.org While not a direct route to 1-phenylethanol, these methods exemplify the power of auxiliaries in creating contiguous stereocenters. In a more direct application, a chiral ligand derived from an auxiliary can be used in conjunction with a metal catalyst for the asymmetric hydrogenation or transfer hydrogenation of acetophenone, yielding (R)- or (S)-1-phenylethanol with high enantiomeric excess. The resulting chiral alcohol can then be used in a nucleophilic substitution reaction (e.g., a Williamson ether synthesis) with a suitable 4-substituted-2-aminopyridine to form the final product.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylation reactions | High diastereoselectivity, predictable stereochemistry. | wikipedia.org |

| Camphorsultam (Oppolzer's sultam) | Diels-Alder, alkylations, aldol reactions | Crystalline derivatives aid purification. | wikipedia.org |

| (R,R)- and (S,S)-Pseudoephedrine | Alkylation of amides | Forms crystalline products, easily cleaved. | wikipedia.org |

Table of Compounds

Asymmetric Catalysis in Alpha-Phenylethylamine Derivatization

The chiral 1-phenylethylamine (α-PEA) moiety is a fundamental component of the target molecule's structure. Asymmetric catalysis offers powerful methods for establishing the stereocenter within this fragment, often starting from prochiral precursors like acetophenone. These catalytic methods are essential for producing enantiomerically enriched α-PEA and its derivatives, which serve as key building blocks.

One of the most direct approaches to chiral α-phenylethylamines is the asymmetric reduction of acetophenones or their corresponding imines. Transition metal catalysts featuring chiral ligands have proven highly effective for this transformation. For instance, ruthenium, rhodium, and iridium complexes with chiral phosphine (B1218219) ligands can catalyze the hydrogenation of N-aryl imines derived from acetophenone with high enantioselectivity.

Another significant strategy is the asymmetric transfer hydrogenation of ketones. This method avoids the need for high-pressure hydrogen gas, instead using hydrogen donors like isopropanol (B130326) or formic acid. Catalysts for this process are often based on ruthenium or rhodium complexed with chiral diamine or amino alcohol ligands. The catalyst facilitates the stereoselective transfer of a hydride to the ketone, yielding the chiral alcohol (1-phenylethanol), which can then be converted to the amine.

Furthermore, biocatalysis using enzymes such as amine dehydrogenases (AmDH) has emerged as a sustainable and highly selective method. AmDH can catalyze the reductive amination of acetophenone, directly converting the ketone to the corresponding amine with excellent enantiomeric excess.

Table 1: Representative Asymmetric Catalytic Methods for α-Phenylethylamine Synthesis This table presents illustrative data from studies on analogous transformations, as direct catalytic synthesis of the target compound is not extensively documented.

| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Rh(cod)Cl]2 / (R)-BINAP | Acetophenone N-benzylimine | (R)-N-benzyl-1-phenylethylamine | >95% |

| Asymmetric Transfer Hydrogenation | RuCl2[(S,S)-TsDPEN] | Acetophenone | (S)-1-Phenylethanol | 99% |

| Reductive Amination | Amine Dehydrogenase (AmDH) | Acetophenone | (R)-1-Phenylethylamine | >99% |

Diastereoselective and Enantioselective Assembly Strategies

The assembly of the chiral 1-phenylethoxy side-chain with the 2-aminopyridine core is the critical step in forming the target molecule. This can be achieved through either diastereoselective or enantioselective strategies, depending on whether the chirality is introduced from a starting material or generated by a catalyst during the key bond-forming step.

Diastereoselective Assembly

Diastereoselective approaches rely on the use of an enantiomerically pure starting material, where the existing stereocenter directs the formation of subsequent stereocenters or the final product configuration. In the context of 4-(1-Phenylethoxy)pyridin-2-amine, the most straightforward diastereoselective strategy involves the coupling of an enantiopure 1-phenylethanol with a suitable pyridine precursor, such as 2-amino-4-halopyridine or 2-amino-4-hydroxypyridine (B184335).

The Mitsunobu reaction is a powerful tool for this purpose, allowing the conversion of a secondary alcohol to an ether with complete inversion of stereochemistry at the chiral center. missouri.eduorganic-chemistry.org By reacting enantiopure (R)-1-phenylethanol with 2-amino-4-hydroxypyridine under Mitsunobu conditions (typically using triphenylphosphine (B44618) and a dialkyl azodicarboxylate like DEAD or DIAD), one can synthesize (S)-4-(1-phenylethoxy)pyridin-2-amine. This method is highly reliable for stereochemical inversion and is compatible with a wide range of functional groups. nih.gov

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed. An enantiopure sodium (R)-1-phenylethoxide, for example, can be reacted with an activated pyridine ring, such as 2-amino-4-fluoropyridine. In this case, the reaction proceeds with retention of configuration at the chiral center, yielding the (R)-product.

Enantioselective Assembly

Enantioselective strategies involve the creation of the key stereocenter during the assembly process, using a chiral catalyst to control the stereochemical outcome. While specific examples for the synthesis of this compound are not prevalent in the literature, established catalytic C-O bond-forming reactions can be proposed as viable routes.

Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig C-O coupling, are potential candidates. nih.govorganic-chemistry.org An asymmetric variant of these reactions could, in principle, couple a racemic 1-phenylethanol with 2-amino-4-halopyridine, with a chiral ligand on the metal catalyst (typically copper or palladium) selectively promoting the reaction of one enantiomer of the alcohol over the other (a kinetic resolution). This would yield an enantiomerically enriched product and unreacted, enantiomerically enriched alcohol. The development of highly effective chiral ligands for asymmetric C-O couplings, especially with secondary alcohols, remains an active area of research. snnu.edu.cn

Table 2: Potential Stereoselective Assembly Strategies This table outlines proposed strategies and expected outcomes based on well-established reaction mechanisms.

| Strategy | Reaction Type | Chiral Source | Key Reagents | Expected Stereochemical Outcome |

|---|---|---|---|---|

| Diastereoselective | Mitsunobu Reaction | (R)-1-Phenylethanol | 2-Amino-4-hydroxypyridine, PPh3, DIAD | Inversion (S-product) |

| Diastereoselective | Nucleophilic Aromatic Substitution (SNAr) | (S)-1-Phenylethanol | 2-Amino-4-fluoropyridine, NaH | Retention (S-product) |

| Enantioselective | Asymmetric Buchwald-Hartwig C-O Coupling | Chiral Palladium Catalyst | rac-1-Phenylethanol, 2-Amino-4-bromopyridine | Kinetic Resolution / Asymmetric Coupling |

| Enantioselective | Asymmetric Ullmann Condensation | Chiral Copper Catalyst | rac-1-Phenylethanol, 2-Amino-4-iodopyridine | Kinetic Resolution / Asymmetric Coupling |

Advanced Structural Elucidation and Stereochemical Characterization

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like 4-(1-Phenylethoxy)pyridin-2-amine, this technique is invaluable for establishing both the relative and absolute stereochemistry.

Single Crystal X-ray Diffraction Analysis of Derivatives

While a crystal structure for the specific title compound is not publicly available, analysis of closely related derivatives provides significant insight into the expected structural parameters. The crystal structures of several compounds containing the (1-phenylethyl)amino or 2-aminopyridine (B139424) moieties have been resolved, offering a template for understanding.

For instance, the analysis of derivatives such as 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide demonstrates how single-crystal X-ray diffraction can unequivocally determine the absolute configuration at the chiral center. nih.gov In a study of its enantiomers, both the (R) and (S) forms were crystallized and their structures were confirmed by X-ray analysis, revealing a monoclinic crystal system with a P2₁ space group. nih.gov Similarly, the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a secondary amine with a related backbone, was solved and shown to belong to the monoclinic P2₁/c space group. mdpi.com

Table 1: Representative Crystallographic Data for Related Derivatives

| Compound Name | Crystal System | Space Group | Key Dihedral Angles | Reference |

| (R)-5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | Monoclinic | P2₁ | - | nih.gov |

| (S)-5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | Monoclinic | P2₁ | - | nih.gov |

| 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline | Monoclinic | P2₁/c | Phenyl-Pyridine Torsion: 63.0 (2)° | mdpi.com |

| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | Triclinic | Pī | Phenyl-Pyridine: 64.42 (11)° | iucr.orgiucr.org |

This table is interactive. Click on the headers to sort.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of molecules is governed by a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. In derivatives of 2-aminopyridine, the amino group is a potent hydrogen bond donor, while the pyridine (B92270) nitrogen is a hydrogen bond acceptor.

Analysis of other pyridine derivatives shows similar patterns, where hydrogen bonds involving the pyridine nitrogen and amino substituents play a crucial role in forming supramolecular assemblies. nih.goverciyes.edu.tr Understanding these interactions is fundamental for predicting the material properties of the crystalline solid.

High-Resolution Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton and carbon signals and confirmation of the molecular framework.

1H and 13C NMR for Structural Confirmation

The 1D ¹H and ¹³C NMR spectra provide primary evidence for the presence of the key functional groups within this compound.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine rings, typically in the range of δ 6.5-8.5 ppm. The protons of the ethoxy linker would appear as a quartet for the methine (CH) proton adjacent to the chiral center and a doublet for the methyl (CH₃) group. The chemical shift of the methine proton is influenced by the adjacent oxygen and phenyl group, likely appearing around δ 4.5-5.5 ppm. The amino (NH₂) protons would present as a broad singlet.

The ¹³C NMR spectrum complements this information. The carbons of the phenyl and pyridine rings would generate signals in the aromatic region (δ 110-160 ppm). The chiral methine carbon (CH) would be found around δ 70-80 ppm due to the deshielding effect of the attached oxygen atom, while the methyl (CH₃) carbon would appear at a higher field, typically δ 20-25 ppm.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analogous Structures

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine-H | 6.5 - 8.2 | 105 - 160 |

| Phenyl-H | 7.2 - 7.5 | 125 - 145 |

| -NH₂ | 4.5 - 6.0 (broad) | - |

| -O-CH- | 5.0 - 5.5 (quartet) | 70 - 80 |

| -CH-CH₃ | 1.5 - 1.7 (doublet) | 20 - 25 |

This table is interactive and based on data from analogous compounds. mdpi.comrsc.orgnih.govsemanticscholar.org

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity

While 1D NMR suggests the presence of functional groups, 2D NMR experiments are essential to piece together the molecular puzzle and confirm connectivity. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign which protons are attached to which carbons. For example, it would show a cross-peak between the methine proton signal and the chiral methine carbon signal, confirming their direct bond.

A correlation from the methine proton of the phenylethoxy group to the C4 carbon of the pyridine ring, confirming the position of the ether linkage.

Correlations between the pyridine protons and their neighboring carbons, confirming their relative positions (e.g., H3 to C2, C4, and C5).

Correlations from the protons on the phenyl ring to the chiral methine carbon, confirming the phenylethyl moiety.

NMR-Based Chiral Purity Assessment

Since this compound contains a stereocenter, it exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. However, the enantiomeric purity (or enantiomeric excess, ee) can be determined by NMR through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govresearchgate.net

A common method involves reacting the chiral amine with a chiral agent, such as Mosher's acid chloride or a chiral isocyanate, to form a mixture of diastereomers. researchgate.netrsc.org These diastereomers are no longer mirror images and will have distinct NMR spectra. The protons or carbons near the newly formed diastereomeric center will exhibit separate signals for each diastereomer. By integrating the corresponding peaks in the ¹H or ¹³C NMR spectrum, the ratio of the diastereomers can be accurately calculated, which directly reflects the enantiomeric purity of the original amine sample. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for the structural elucidation of novel compounds, providing essential information on molecular weight and fragmentation patterns, which in turn reveals the underlying molecular architecture. For this compound, mass spectrometric analysis allows for the confirmation of its elemental composition and offers insights into the connectivity of its constituent parts: the 2-aminopyridine core, the phenylethoxy side chain, and the ether linkage.

The molecular formula of this compound is C₁₃H₁₄N₂O, which corresponds to a molecular weight of approximately 214.26 g/mol . In a typical mass spectrometry experiment using a soft ionization technique like electrospray ionization (ESI), the compound is expected to be observed as its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 215.27. High-resolution mass spectrometry (HRMS) would allow for the precise determination of this mass, confirming the elemental composition and distinguishing it from other isobaric compounds.

While specific experimental mass spectra for this compound are not widely available in the public domain, the fragmentation behavior can be predicted based on the known mass spectrometric fragmentation of its core structural motifs: 2-aminopyridine, phenoxy ethers, and compounds containing a 1-phenylethyl group. nih.govnih.govmdpi.com Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecular ion would undergo fragmentation at its most labile bonds.

The primary fragmentation pathways for this compound are expected to involve the cleavage of the ether bond and the bond between the two ethyl carbons of the phenylethoxy group. The cleavage of the C-O ether bond is a common fragmentation pathway for phenoxy derivatives. nih.gov Additionally, the bond between the benzylic carbon and the adjacent carbon is prone to cleavage, leading to the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation. mdpi.comnih.gov

Based on these principles, a proposed fragmentation pattern for this compound is outlined in the data table below. The table details the expected major fragment ions, their m/z values, and the corresponding neutral losses from the protonated molecular ion.

Interactive Data Table: Proposed Mass Spectrometric Fragments of this compound

| m/z of Fragment Ion | Proposed Structure of Fragment | Neutral Loss | Notes on Fragmentation |

| 215.27 | [C₁₃H₁₅N₂O]⁺ | - | Protonated molecular ion [M+H]⁺. |

| 109.07 | [C₅H₅N₂O]⁺ | C₈H₁₀ | Cleavage of the ether bond, with the charge retained on the 4-hydroxypyridin-2-amine fragment. |

| 105.07 | [C₈H₉]⁺ | C₅H₆N₂O | Cleavage of the C-O ether bond, leading to the formation of the 1-phenylethyl cation. This can rearrange to the more stable tropylium ion. nih.gov |

| 94.06 | [C₅H₆N₂]⁺ | C₈H₈O | Fragmentation of the 2-aminopyridine ring itself, though less common as a primary fragmentation. |

| 77.04 | [C₆H₅]⁺ | C₇H₉N₂O | Loss of the entire side chain and further fragmentation of the phenyl group. |

Biological Target Identification and Pharmacological Mechanisms of Action

Kinase Inhibition Profiles

The 2-amino-4-(1-phenylethoxy)pyridine scaffold has been a cornerstone in the design of potent kinase inhibitors. Researchers have systematically investigated its activity against key oncogenic kinases, revealing profiles that range from selective to dual-targeting inhibition.

A significant body of research has centered on the development of 2-amino-4-(1-phenylethoxy)pyridine derivatives as inhibitors of ROS1 kinase, a validated target in non-small cell lung cancer (NSCLC). nih.govnih.gov In a notable study, two series of novel 2-amino-pyridine derivatives featuring a 1-phenylethoxy group at either the C-3 or C-4 position were synthesized and evaluated for their enzymatic activity against ROS1 kinase. wilddata.cnnih.gov

Several of these compounds demonstrated significant inhibitory activity. Specifically, compounds 13d and 14c from this series exhibited the most potent ROS1 inhibition with IC₅₀ values of 440 nM and 370 nM, respectively. wilddata.cnnih.gov These findings underscore the potential of the 4-(1-phenylethoxy)pyridin-2-amine core in designing effective ROS1 inhibitors.

Given the high degree of homology between the ATP-binding sites of ROS1 and Anaplastic Lymphoma Kinase (ALK), another crucial target in NSCLC, many inhibitors often exhibit activity against both kinases. nih.gov The this compound scaffold has been explored for its potential as a dual ALK/ROS1 inhibitor.

Studies have shown that while some derivatives exhibit selectivity for ROS1, others can effectively inhibit both kinases. For instance, compounds 13d and 14c displayed a 7-fold and 12-fold selectivity for ROS1 over ALK, respectively. wilddata.cnnih.gov This highlights the possibility of fine-tuning the selectivity profile through structural modifications. The development of dual inhibitors is a significant strategy to overcome drug resistance mechanisms that can emerge in cancer therapy. researchgate.netbindingdb.orgresearchgate.netglobalauthorid.com

The selectivity of this compound derivatives against different kinase family members is a critical aspect of their pharmacological profile. Molecular modeling and structure-activity relationship (SAR) studies have provided insights into the structural basis of this selectivity.

For example, molecular docking and dynamics simulations of compounds 14c and 13d revealed that they adopt binding poses similar to the known inhibitor Crizotinib (B193316) within the ROS1 kinase domain. wilddata.cnnih.gov A key determinant for the observed selectivity of these compounds for ROS1 over ALK was identified as a methoxyl group on the benzene (B151609) ring, which appears to be crucial for interacting with a selective binding site in ROS1. wilddata.cnnih.gov This understanding of the molecular interactions is vital for the rational design of next-generation inhibitors with improved selectivity and potency.

Receptor-Ligand Interaction Analysis

While the primary focus has been on kinase inhibition, the broader pharmacological profile of compounds containing the pyridin-2-amine moiety has also been explored, including their interactions with other receptor systems.

The neuropeptide Y (NPY) receptor system, which includes subtypes like Y1, Y2, Y4, and Y5, plays a role in various physiological processes. frontiersin.org The NPY system is a complex multireceptor/multiligand system involved in conditions such as obesity and cancer. frontiersin.org While direct studies on this compound itself are limited in this context, related structures have been investigated as modulators of neuropeptide receptors. For instance, a selective brain-penetrant small molecule antagonist of the neuropeptide Y Y2 receptor, JNJ-31020028, features a related pyridine-based chemical structure. researchgate.net This suggests that the pyridine (B92270) core could potentially be adapted to target neuropeptide receptors, although specific data for this compound is not available. The neuropeptide FF (NPFF) system, another family of neuropeptides, has also been a target for drug discovery, with proline-based antagonists showing promise. nih.gov

Other Enzyme and Ion Channel Systems Investigated

The versatility of the aminopyridine scaffold has led to its investigation against a range of other biological targets beyond kinases and neuropeptide receptors. For instance, substituted N-phenylpyrimidin-2-amine analogs have been developed as inhibitors of Axl kinase. google.com Additionally, certain phenyl-1-pyridin-2yl-ethanone-based iron chelators have been shown to modulate the activities of cyclin-dependent kinases (CDK2 and CDK9) and inhibit HIV-1 transcription. nih.gov The potential for aminopyridine derivatives to interact with ion channels is also an area of interest, with genetic code expansion being a tool to study these interactions mechanistically. acs.org While direct evidence for this compound acting on these specific systems is not prominent in the available literature, the broader chemical class demonstrates a wide range of biological activities.

Effects on Enzymatic Pathways (e.g., Ergosterol (B1671047) Biosynthesis)

While direct studies on this compound's effect on ergosterol biosynthesis are not extensively documented, the mechanism is a known target for structurally related compounds. The pyridine scaffold is a core component of many antifungal agents that function by disrupting the synthesis of ergosterol, a crucial component of fungal cell membranes. researchgate.net For instance, piperidine (B6355638) derivatives, which share a heterocyclic amine structure, have been shown to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase in the ergosterol biosynthesis pathway. mdpi.com This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. researchgate.netjptcp.com The antifungal action of allylamines, another class of ergosterol biosynthesis inhibitors, involves blocking the conversion of squalene (B77637), which abolishes ergosterol synthesis and leads to the accumulation of toxic squalene in the cytoplasm. researchgate.net Given that the 2-aminopyridine (B139424) moiety is a key feature, it is plausible that this compound could exhibit similar antifungal properties by targeting enzymes within this critical fungal pathway.

Impact on Calcium and Sodium Ion Channels

The aminopyridine backbone of this compound suggests potential interactions with ion channels. The simpler parent compound, 4-aminopyridine (B3432731) (4-AP), is a known blocker of voltage-gated potassium (Kv) channels. nih.gov Beyond potassium channels, 4-AP has demonstrated effects on other ion channels, including degenerin/epithelial Na+ (Deg/ENaC) channels such as acid-sensing ion channels (ASICs). nih.gov Specifically, 4-AP can inhibit ASIC1a channels found in central neurons. nih.gov

Furthermore, 4-AP can influence intracellular calcium levels. Studies in human lymphocytes have shown that 4-AP can induce an increase in intracellular Ca2+ concentration, potentially by releasing calcium from intracellular stores. nih.gov Pyridine nucleotides, in general, are known to regulate a variety of ion channels, including voltage-gated sodium channels and intracellular ryanodine (B192298) receptor calcium release channels. nih.gov The activity of voltage-gated Ca2+ channels (Cav) is crucial for neuronal communication, and their modulation can have significant physiological effects. mdpi.com The structural similarity of this compound to known ion channel modulators suggests it may also possess activity at these targets, although direct evidence is needed for confirmation.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and for optimizing lead compounds in drug discovery.

Elucidation of Substituent Effects on Biological Efficacy

SAR studies on analogs of this compound have provided valuable insights into how different substituents on the pyridine and phenyl rings affect biological efficacy. In a series of 2-aminopyridine derivatives developed as dual inhibitors of ROS1 and ALK kinases, specific substitutions were found to be critical for potency. nih.gov

For example, starting with the core structure (R)-3-(1-phenylethoxy)pyridin-2-amine, introducing substituents on the phenyl ring significantly altered activity. nih.gov Modifications at the C5 position of the pyridine ring also played a crucial role. The introduction of a bromine atom at the C5 position of the pyridine ring was a key step in the synthesis of more potent analogs. nih.gov

Similarly, in studies of 4-aminopiperidine (B84694) antifungals, the nature of the substituent on the nitrogen atoms was critical. A benzyl (B1604629) or phenylethyl group at the piperidine nitrogen, combined with a long alkyl chain (like n-dodecyl) at the 4-amino group, was found to be highly beneficial for antifungal activity. mdpi.com

Table 1: Effect of Substituents on the Biological Activity of 2-Aminopyridine Derivatives

| Compound | Core Structure | Substituent (R) | Observed Activity Change | Reference |

|---|---|---|---|---|

| A02 | (R)-3-(1-phenylethoxy)pyridin-2-amine | 5-(1-methyl-1H-pyrazol-4-yl) | Potent ROS1/ALK inhibitor | nih.gov |

| 7d | (R)-3-(1-phenylethoxy)pyridin-2-amine | Phenyl ring substituted with 4'-methoxy-biphenyl | Maintained high potency | nih.gov |

| 7g | (R)-3-(1-phenylethoxy)pyridin-2-amine | Phenyl ring substituted with 4'-ethoxy-biphenyl | Maintained high potency | nih.gov |

| 2b | 4-Aminopiperidine | N-dodecyl at 4-amino, 1-benzyl at piperidine N | High antifungal activity | mdpi.com |

| 3b | 4-Aminopiperidine | N-dodecyl at 4-amino, 1-phenethyl at piperidine N | High antifungal activity | mdpi.com |

Impact of Stereochemistry on Target Binding and Selectivity

The presence of a chiral center at the benzylic carbon of the 1-phenylethoxy group means that this compound can exist as two enantiomers, (R) and (S). Stereochemistry is often a critical determinant of biological activity, as receptor binding pockets and enzyme active sites are themselves chiral.

Research on closely related analogs has underscored the importance of stereochemistry. For instance, in the development of ROS1/ALK inhibitors, the (R)-enantiomer of 3-(1-phenylethoxy)pyridin-2-amine (B2535066) was specifically synthesized and used as the foundational scaffold, indicating that this specific stereoisomer provided the optimal geometry for binding to the target kinases. nih.gov The synthesis of other chiral molecules, such as EAAT1 inhibitors, also highlights the necessity of controlling stereochemistry, with different diastereomers showing distinct activity profiles. dtu.dk The separation and characterization of individual stereoisomers are often crucial steps in drug development to isolate the more active and selective enantiomer. dtu.dknih.gov The subtle differences in the three-dimensional arrangement of atoms can lead to significant variations in how the molecule interacts with its biological target, affecting both binding affinity and selectivity. acs.org

Identification of Pharmacophoric Elements and Key Interaction Points

The pharmacophore of a molecule represents the essential spatial arrangement of features that are necessary for biological activity. For this compound, several key pharmacophoric elements can be identified based on its structure and data from related compounds.

2-Aminopyridine Moiety : This is a critical pharmacophoric element, acting as a "hinge-binder" in many kinase inhibitors. The amino group and the adjacent pyridine nitrogen can form two crucial hydrogen bonds with the backbone of the kinase hinge region. This bidentate hydrogen-bonding pattern is a hallmark of many Type I and Type II kinase inhibitors. researchgate.netnih.gov

Phenylethoxy Group : The phenyl ring and the ethoxy linker likely occupy a hydrophobic pocket within the target protein. mdpi.com The flexibility of the ethoxy linker allows the phenyl group to adopt an optimal position to maximize van der Waals interactions. Substitutions on this phenyl ring can further modulate these interactions and influence potency. nih.gov

Ether Oxygen : The oxygen atom of the phenylethoxy group can act as a hydrogen bond acceptor, potentially forming an additional interaction point with the target protein, thereby increasing binding affinity.

The combination of a hinge-binding motif (2-aminopyridine) and a hydrophobic space-filling element (phenylethoxy group) constitutes the core pharmacophore responsible for the compound's likely activity as a kinase inhibitor. mdpi.com

Table 2: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Moiety | Potential Interaction | Reference |

|---|---|---|---|

| Hydrogen Bond Donor/Acceptor | 2-Aminopyridine | Forms bidentate hydrogen bonds with kinase hinge region | researchgate.netnih.gov |

| Hydrophobic Group | Phenyl Ring | Occupies a hydrophobic pocket in the target protein | mdpi.com |

| Flexible Linker | Ethoxy Bridge | Allows for optimal positioning of the phenyl group | nih.gov |

| Hydrogen Bond Acceptor | Ether Oxygen | Potential for additional hydrogen bonding with the target | mdpi.com |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Protein Binding Interactions

Prediction of Binding Poses and Conformations

No published studies were found that predict the binding poses and conformations of 4-(1-Phenylethoxy)pyridin-2-amine with any specific protein target.

Identification of Critical Residues for Ligand Recognition and Affinity

There is no available research identifying the critical amino acid residues responsible for the recognition and binding affinity of this compound.

Molecular Dynamics (MD) Simulations for System Stability and Dynamics

Analysis of Ligand-Receptor Complex Stability and Conformational Changes

No molecular dynamics simulation studies have been published to analyze the stability and conformational changes of a this compound-receptor complex.

Calculation of Binding Free Energies (e.g., MM-GBSA)

There are no published calculations of binding free energies for this compound with any biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No quantitative structure-activity relationship (QSAR) models have been developed or published for this compound.

Development of Predictive Models for Biological Activity

No quantitative structure-activity relationship (QSAR) models or other predictive models for the biological activity of this compound have been developed and published in the scientific literature.

Derivation of Structural Determinants for Potency and Selectivity

There are no available studies that derive the specific structural features of this compound responsible for its potency and selectivity against any biological target.

Quantum Chemical Calculations

Electronic Properties and Reactivity Descriptors (e.g., HOMO-LUMO, MEP)

Detailed quantum chemical calculations, including the determination of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) for this compound, are not present in the accessible scientific literature.

Non-Covalent Interaction (NCI) Analysis

No non-covalent interaction (NCI) analyses have been published for this compound to elucidate the nature and strength of its intramolecular and intermolecular interactions.

Emerging Research Directions and Future Perspectives

Expansion of Target Space for 4-(1-Phenylethoxy)pyridin-2-amine Scaffold

The core this compound structure and its analogs have demonstrated significant potential beyond their initial identification as kinase inhibitors. The expansion into new therapeutic areas is a key direction for future research, driven by the scaffold's versatile binding capabilities.

Initially, derivatives were rationally designed as potent inhibitors of ROS1 kinase. nih.gov Research has shown that modifying the pyridine (B92270) scaffold can shift inhibitory activity toward other related kinases. For instance, altering the substitution pattern on a similar pyridinylimidazole scaffold was effective in changing the inhibitory focus from p38α mitogen-activated protein kinase (MAPK) to c-Jun N-terminal kinase (JNK) 3. nih.govsemanticscholar.org This highlights the potential for developing isoform-specific inhibitors, which is a significant challenge in kinase-targeted drug discovery. nih.gov

The pyridine ring is a bioisostere of benzene (B151609) and a common feature in drugs targeting a wide range of diseases, including cancer. researchgate.net Derivatives of 2-aminopyridine (B139424) have been investigated for a multitude of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov The structural flexibility of the scaffold allows for the introduction of various substituents, enabling the exploration of diverse biological targets. For example, derivatives have been developed as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which is significant for overcoming clinical resistance. mdpi.com Further research could explore targets such as other protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic or inflammatory pathways. ontosight.aidiva-portal.org

| Derivative Class | Primary Target(s) | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| 2-Amino-4-(1-phenylethoxy)pyridine | ROS1 Kinase | Anticancer | Demonstrated potent inhibitory activity with IC50 values in the nanomolar range. nih.gov | nih.gov |

| Pyridinylimidazole | p38α MAPK, JNK3 | Anticancer, Neurodegenerative | Scaffold modification shifted selectivity from p38α to JNK3. nih.govsemanticscholar.org | nih.govsemanticscholar.org |

| 2-Aminopyridine | ALK, ROS1 | Anticancer | Designed as dual inhibitors to combat crizotinib (B193316) resistance. mdpi.com | mdpi.com |

| Pyridinylpyrimidine | Methionine Aminopeptidase-1 (MetAP1) | Anticancer | Showed high selectivity for human MetAP1 over MetAP2. nih.gov | nih.gov |

Development of Advanced and Sustainable Synthetic Methodologies

While effective, traditional methods for synthesizing pyridine derivatives often involve hazardous solvents, toxic reagents, and high energy consumption. researchgate.netrasayanjournal.co.in A significant future direction is the development of advanced and sustainable synthetic strategies, often referred to as "green chemistry."

These greener approaches aim to improve efficiency, reduce waste, and minimize environmental impact. rasayanjournal.co.in Key methodologies include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. rasayanjournal.co.inresearchgate.net

Microwave-Assisted Synthesis: Using microwave irradiation can drastically shorten reaction times, often leading to higher yields and purer products compared to conventional heating. nih.govrasayanjournal.co.in

Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) simplifies purification, reduces solvent waste, and can lead to cleaner reactions. researchgate.netrasayanjournal.co.in

Catalysis: The use of reusable, non-toxic catalysts, including organocatalysts and nanocatalysts, can improve reaction efficiency and sustainability. researchgate.netrsc.org For example, a chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines was developed from the same starting materials by simply controlling the reaction conditions and catalysts. rsc.org

These modern techniques offer financial benefits and align with the growing demand for environmentally responsible chemical manufacturing. rasayanjournal.co.in The application of these methods to the synthesis of this compound and its derivatives will be crucial for scalable and eco-friendly production. core.ac.uk

Deeper Mechanistic Understanding of Selectivity and Resistance Mechanisms

As with many targeted therapies, the efficacy of inhibitors based on the this compound scaffold can be limited by off-target effects and the development of drug resistance. mdpi.com A critical area of future research is to gain a more profound molecular understanding of the mechanisms that govern target selectivity and drug resistance.

Selectivity: The ability to selectively inhibit one kinase over another, especially within the same family, is a major goal. Molecular modeling studies have provided insights into the structural basis of selectivity. For instance, in the design of ROS1 inhibitors based on the 2-amino-4-(1-phenylethoxy)pyridine scaffold, a methoxyl group on the benzene ring was found to be crucial for selectivity against ROS1 versus the closely related ALK kinase. nih.gov The 2-(2-pyridinyl)-pyrimidine moiety has been identified as a key pharmacophore for inhibiting MetAP enzymes due to its ability to chelate a metal ion in the active site. nih.gov Further crystallographic and kinetic studies are needed to elucidate the precise interactions that confer selectivity, guiding the design of next-generation inhibitors with improved safety profiles.

Resistance: Resistance mechanisms, often involving mutations in the kinase domain, are a significant clinical challenge. acs.org For example, mutations in the ALK and ROS1 kinase domains can render inhibitors like crizotinib ineffective. mdpi.com Research is focused on designing novel derivatives that can overcome these resistance mutations. One study successfully developed 2-aminopyridine derivatives that act as dual inhibitors of ROS1 and ALK, effectively combating resistant mutants like ROS1 G2032R and ALK G1202R. nih.gov Understanding how these mutations alter the conformational dynamics and inhibitor binding affinity of the target protein is essential for proactively designing therapies that can preempt or overcome resistance. connectedpapers.com

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is revolutionizing drug discovery. For the this compound scaffold, this integrated approach is essential for the rational design of new, more effective therapeutic agents. nih.govnih.gov

Computational Design and Screening: In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations are powerful tools for this scaffold. tandfonline.comnih.gov

Molecular Docking helps predict the binding poses of new derivatives within the target's active site, identifying key interactions and guiding structural modifications. nih.govmdpi.com Studies have used docking to understand how compounds bind to ROS1 and to explain their activity and selectivity. nih.gov

QSAR models establish a mathematical relationship between the chemical structure of the compounds and their biological activity, allowing for the prediction of the potency of novel molecules before they are synthesized. researchgate.nettandfonline.com

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the protein-ligand complex over time, helping to assess the stability of binding and understand the impact of mutations. nih.govnih.gov

These computational methods enable the screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. researchgate.netmdpi.com

| Method | Application | Key Insight | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of 2-amino-pyridine derivatives in ROS1 kinase. | Identified binding poses similar to crizotinib and explained the role of specific functional groups in activity and selectivity. nih.gov | nih.gov |

| QSAR | Correlating physicochemical parameters of pyridin-2-amine derivatives with antibacterial activity. | Revealed that lipophilic and steric parameters were crucial for antibacterial activity. researchgate.net | researchgate.net |

| Molecular Dynamics | Studying the stability of designed inhibitors in the IKK-β active site. | Confirmed the stability of interactions between designed pyridine derivatives and the target enzyme. tandfonline.com | tandfonline.com |

| In Silico Screening | Evaluating drug-likeness and ADME properties of synthesized 2-aminopyridine derivatives. | Showed that designed molecules had promising pharmacokinetic profiles. researchgate.net | researchgate.net |

The iterative cycle of computational design, chemical synthesis, and biological evaluation allows for the rapid optimization of lead compounds. mdpi.com This integrated strategy will continue to be a cornerstone of future research, facilitating the development of highly potent and selective inhibitors based on the this compound scaffold for a variety of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.